1,2,3-Oxathiazolidine-3,4-dicarboxylic acid, 3-(1,1-dimethylethyl) ester, 2,2-dioxide, (4S)-
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Overview
Description
1,2,3-Oxathiazolidine-3,4-dicarboxylic acid, 3-(1,1-dimethylethyl) ester, 2,2-dioxide, (4S)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a five-membered ring containing oxygen, sulfur, and nitrogen atoms, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Oxathiazolidine-3,4-dicarboxylic acid, 3-(1,1-dimethylethyl) ester, 2,2-dioxide, (4S)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a suitable oxathiazolidine precursor with tert-butyl ester and subsequent oxidation to introduce the dioxide functionality. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Oxathiazolidine-3,4-dicarboxylic acid, 3-(1,1-dimethylethyl) ester, 2,2-dioxide, (4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfur dioxide group to other sulfur-containing functionalities.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol-containing compounds .
Scientific Research Applications
1,2,3-Oxathiazolidine-3,4-dicarboxylic acid, 3-(1,1-dimethylethyl) ester, 2,2-dioxide, (4S)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3-Oxathiazolidine-3,4-dicarboxylic acid, 3-(1,1-dimethylethyl) ester, 2,2-dioxide, (4S)- involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The pathways involved may include enzyme inhibition or activation, depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxathiazolidine-3,4-dicarboxylic acid, 3-(1,1-dimethylethyl) ester, 2,2-dioxide, (4R)
- Methyl ®-3-Boc-1,2,3-oxathiazolidine-4-carboxylate 2,2-Dioxide
- 4-Methyl 3-(2-methyl-2-propanyl) (4R)-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide
Uniqueness
1,2,3-Oxathiazolidine-3,4-dicarboxylic acid, 3-(1,1-dimethylethyl) ester, 2,2-dioxide, (4S)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H13NO7S |
---|---|
Molecular Weight |
267.26 g/mol |
IUPAC Name |
(4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-2,2-dioxooxathiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C8H13NO7S/c1-8(2,3)16-7(12)9-5(6(10)11)4-15-17(9,13)14/h5H,4H2,1-3H3,(H,10,11)/t5-/m0/s1 |
InChI Key |
PTDHBPUFDVFTCC-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](COS1(=O)=O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C(=O)O |
Origin of Product |
United States |
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